Cas no 2866333-92-6 (1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride)

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride structure
2866333-92-6 structure
Product name:1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
CAS No:2866333-92-6
MF:C8H15Cl2N3
Molecular Weight:224.130799531937
MDL:MFCD28892919
CID:5562909
PubChem ID:166000652

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole, 1-methyl-2-(3-pyrrolidinyl)-, hydrochloride (1:2) (ACI)
    • 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
    • MDL: MFCD28892919
    • インチ: 1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7-2-3-9-6-7;;/h4-5,7,9H,2-3,6H2,1H3;2*1H
    • InChIKey: BCTXQNSMHYIRII-UHFFFAOYSA-N
    • SMILES: Cl.N1=C(C2CCNC2)N(C)C=C1.Cl

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-20880154-0.5g
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
0.5g
$444.0 2023-09-16
1PlusChem
1P027VGP-500mg
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
500mg
$611.00 2024-05-06
Aaron
AR027VP1-250mg
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
250mg
$355.00 2025-02-15
Enamine
EN300-20880154-0.25g
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
0.25g
$240.0 2023-09-16
Aaron
AR027VP1-500mg
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
500mg
$636.00 2025-02-15
Aaron
AR027VP1-2.5g
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
2.5g
$1563.00 2025-02-15
1PlusChem
1P027VGP-250mg
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
250mg
$348.00 2024-05-06
Enamine
EN300-20880154-1.0g
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
1.0g
$571.0 2023-07-07
Enamine
EN300-20880154-5.0g
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
5.0g
$1654.0 2023-07-07
1PlusChem
1P027VGP-2.5g
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
2866333-92-6 95%
2.5g
$1444.00 2024-05-06

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride 関連文献

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochlorideに関する追加情報

Introduction to 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride (CAS No. 2866333-92-6)

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride (CAS No. 2866333-92-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of imidazole and pyrrolidine, both of which are well-known for their biological activities and potential therapeutic applications.

The structure of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride consists of an imidazole ring substituted with a methyl group and a pyrrolidine moiety, which is further functionalized with a tertiary amine. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive study in various areas of research.

One of the key areas of interest for 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is its potential as a modulator of neurotransmitter systems. Recent studies have shown that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT7 receptor. The 5-HT7 receptor is involved in various physiological processes, including circadian rhythm regulation, sleep-wake cycles, and mood disorders. By modulating this receptor, 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride could potentially offer new therapeutic avenues for treating conditions such as insomnia, depression, and anxiety.

In addition to its activity at serotonin receptors, 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has also been investigated for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism underlying this effect is thought to involve the modulation of ion channels and neurotransmitter systems, which are critical in the pathophysiology of seizures.

The pharmacokinetic properties of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.

Safety and toxicity studies have indicated that 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is generally well-tolerated at therapeutic doses. However, as with any new pharmaceutical agent, ongoing clinical trials are necessary to fully assess its safety profile in human subjects. Preliminary data from phase I trials have shown promising results, with no significant adverse effects reported at the tested doses.

The potential applications of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride extend beyond its use as a therapeutic agent. This compound has also been explored for its utility in chemical biology research. Its ability to selectively modulate specific receptors makes it a valuable tool for studying receptor function and signaling pathways in vitro and in vivo. Additionally, the compound's structural features provide a platform for further chemical modifications and the development of novel derivatives with enhanced biological activities.

In conclusion, 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride (CAS No. 2866333-92-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further development as a therapeutic agent for various neurological and psychiatric disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司